molecular formula C36H64N4 B13405438 2,3,7,8,12,13,17,18-Octaethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin

2,3,7,8,12,13,17,18-Octaethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin

Cat. No.: B13405438
M. Wt: 552.9 g/mol
InChI Key: RGWXALAFTLKQMK-UHFFFAOYSA-N
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Description

2,3,7,8,12,13,17,18-Octaethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, including hemoglobin and chlorophyll. This particular compound is characterized by its extensive ethyl substitution, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin typically involves the metalation of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with various metal ions. For instance, metalation with palladium (II) can be achieved under specific conditions . Similarly, cobalt (II) and iron (III) chloride can be used to form corresponding metalated derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. The process would include the preparation of the porphine precursor followed by metalation under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2,3,7,8,12,13,17,18-Octaethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of metal ions in the porphyrin ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Metalation reactions often require specific metal salts like palladium (II) chloride, cobalt (II) chloride, and iron (III) chloride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, metalation with palladium (II) results in the formation of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium (II) .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,7,8,12,13,17,18-Octaethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin involves its ability to bind metal ions and facilitate various chemical reactions. The molecular targets and pathways involved include interactions with enzymes and other proteins that contain metal ions as cofactors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,3,7,8,12,13,17,18-Octaethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin apart is its extensive ethyl substitution, which enhances its solubility and reactivity compared to other porphyrins. This makes it particularly useful in applications requiring high reactivity and stability.

Properties

Molecular Formula

C36H64N4

Molecular Weight

552.9 g/mol

IUPAC Name

2,3,7,8,12,13,17,18-octaethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin

InChI

InChI=1S/C36H64N4/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30/h21-22,27-40H,9-20H2,1-8H3

InChI Key

RGWXALAFTLKQMK-UHFFFAOYSA-N

Canonical SMILES

CCC1C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC(C1CC)N2)CC)CC)CC)CC)CC)CC

Origin of Product

United States

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